N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant such as calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, some thienopyrimidine derivatives are known to inhibit the PI3K pathway, which is involved in cell growth and survival . The exact molecular targets and pathways for this specific compound may vary and require further research.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also share a similar core structure but have different substitution patterns and properties.
Uniqueness
N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the trifluoropropoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s stability and potentially improve its pharmacokinetic properties.
Properties
CAS No. |
917907-01-8 |
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Molecular Formula |
C15H12F3N3OS |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[2-(3,3,3-trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H12F3N3OS/c16-15(17,18)6-7-22-12-4-2-1-3-11(12)21-13-10-5-8-23-14(10)20-9-19-13/h1-5,8-9H,6-7H2,(H,19,20,21) |
InChI Key |
FMCLKHHBXCVZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C3C=CSC3=NC=N2)OCCC(F)(F)F |
Origin of Product |
United States |
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